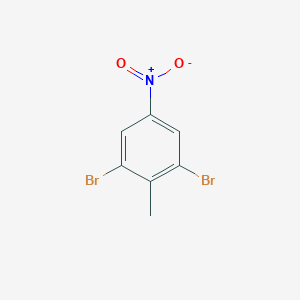

1,3-dibromo-2-methyl-5-nitrobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDQAFSQPJJIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426763 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110127-07-6 | |

| Record name | 2,6-DIBROMO-4-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-dibromo-2-methyl-5-nitrobenzene. While specific biological pathway data for this compound is limited in publicly available literature, this document extrapolates its potential role in drug development based on the known reactivity of its functional groups and the broader class of nitroaromatic compounds.

Chemical Identity and Properties

This compound, also known by its synonym 2,6-dibromo-4-nitrotoluene, is a substituted aromatic compound. The precise CAS number for this compound can vary in commercial and chemical databases.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 2,6-Dibromo-4-nitrotoluene |

| CAS Number | 101581-06-0[1], 110127-07-6[2] |

| Molecular Formula | C₇H₅Br₂NO₂[2] |

| SMILES String | Cc1c(Br)cc(cc1Br)--INVALID-LINK--[O-] |

| InChI Key | HGDQAFSQPJJIFA-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 294.93 g/mol [3][4] |

| Physical Form | Solid[3] |

| Melting Point | 55 °C[4] |

| Boiling Point | 320.4 °C at 760 mmHg[4] |

| Density | 1.967 g/cm³[4] |

| Flash Point | 147.6 °C[4] |

| Storage Temperature | 2-8 °C[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from benzene. The key steps involve electrophilic aromatic substitution reactions.

The following diagram illustrates a plausible synthetic pathway.

Caption: Multi-step synthesis of this compound from benzene.

This protocol is a representative method based on standard organic synthesis procedures for electrophilic aromatic substitution.

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

-

Setup: A dry, three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer.

-

Reaction: Benzene is placed in the flask with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Addition: Chloromethane (CH₃Cl) is added dropwise from the funnel.

-

Workup: The reaction is carefully quenched with water and the organic layer is separated, washed, dried, and distilled to yield toluene.

Step 2: Nitration of Toluene to p-Nitrotoluene [5]

-

Preparation of Nitrating Mixture: Concentrated nitric acid (HNO₃) is slowly added to an equal volume of concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.

-

Reaction: The nitrating mixture is added dropwise to toluene with vigorous stirring, maintaining the temperature below 10 °C. The methyl group directs nitration to the ortho and para positions.

-

Separation: The resulting mixture of o- and p-nitrotoluene is separated. The p-isomer, being a solid at room temperature, can often be separated from the liquid o-isomer by fractional distillation or crystallization.[5]

Step 3: Bromination of p-Nitrotoluene [5]

-

Reaction Setup: p-Nitrotoluene is dissolved in a suitable solvent in a flask protected from light, and a catalytic amount of iron(III) bromide (FeBr₃) is added.

-

Addition: An excess of liquid bromine (Br₂) is added slowly to the mixture. The methyl group is an ortho, para-director, while the nitro group is a meta-director. In p-nitrotoluene, the positions ortho to the methyl group are also meta to the nitro group, thus directing the two bromine atoms to these positions.[5]

-

Workup: The reaction mixture is washed with a solution of sodium bisulfite to remove excess bromine, followed by water and brine. The organic solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound makes it a versatile intermediate in organic synthesis.[6]

-

Nucleophilic Aromatic Substitution: The bromine atoms can be replaced by various nucleophiles, a common strategy in the synthesis of complex organic molecules.[6]

-

Cross-Coupling Reactions: The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[6]

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using reagents like tin (Sn) and hydrochloric acid (HCl).[6] This opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation.

Its value lies in its potential to be transformed into more complex end products, serving as a key building block in the synthesis of pharmaceutical intermediates and advanced photoresist chemicals.[6]

Caption: Key reactivity pathways for this compound.

Potential Role in Drug Development

The biological activity of nitro compounds is often linked to their bioreduction.[9] In low-oxygen environments, such as those found in solid tumors or certain bacteria, the nitro group can be reduced by cellular reductases. This process can generate reactive nitroso and hydroxylamine intermediates, or nitro anion radicals, which can lead to cellular damage and toxicity.[7] This mechanism makes nitroaromatics valuable as hypoxia-activated prodrugs.[9]

Therefore, this compound could serve as a precursor for novel therapeutics. The amine derivative, obtained via nitro reduction, is a common starting point for building more complex drug candidates. The bromine atoms offer sites for modification to fine-tune the molecule's steric and electronic properties, potentially influencing its binding to biological targets. However, it is crucial to note that the nitro group can also be a "toxicophore," and its presence in a drug candidate requires careful evaluation for potential mutagenicity and genotoxicity.[7][9]

References

- 1. This compound | 101581-06-0 [chemicalbook.com]

- 2. 1,3-Dibromo-2-methyl-5-nitro-benzene | CAS 110127-07-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound 110127-07-6 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. bartleby [bartleby.com]

- 6. nbinno.com [nbinno.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

physical properties of 2,6-dibromo-4-nitrotoluene

An In-Depth Technical Guide to the Physical Properties of 2,6-Dibromo-4-nitrotoluene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of compounds is paramount. This guide provides a detailed overview of the physical characteristics of 2,6-dibromo-4-nitrotoluene, a chemical intermediate of interest in organic synthesis.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 2,6-dibromo-4-nitrotoluene. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2] |

| Molecular Weight | 294.93 g/mol | [1][2] |

| Appearance | Pale yellow to yellow crystals or powder | [3][4][5] |

| Melting Point | 50.0-59.0 °C | [3][4][5] |

| 55 °C | [1] | |

| 56 °C | [2] | |

| Boiling Point | 320.4 °C at 760 mmHg | [1] |

| Density | 1.967 g/cm³ | [1] |

| Flash Point | 147.6 °C | [1] |

| Vapor Pressure | 0.000598 mmHg at 25 °C | [1] |

| Refractive Index | 1.625 | [1] |

| LogP (Octanol/Water) | 3.95140 | [1] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 294.86665 u | [1] |

Experimental Protocols: Synthesis

While specific experimental protocols for the determination of each physical property are not detailed in the provided search results, the synthesis of 2,6-dibromo-4-nitrotoluene is a key procedure for obtaining the compound for analysis. A general laboratory synthesis can be performed starting from benzene.[6][7]

A plausible multi-step synthesis involves:

-

Friedel-Crafts Alkylation of Benzene: Benzene is first methylated to form toluene using a methyl halide (e.g., chloromethane) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7]

-

Nitration of Toluene: The resulting toluene undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction yields a mixture of ortho- and para-nitrotoluene. The para-isomer, p-nitrotoluene, is the desired intermediate and can be separated from the ortho-isomer by fractional distillation.[7]

-

Bromination of p-Nitrotoluene: The separated p-nitrotoluene is then subjected to bromination. This is an electrophilic aromatic substitution reaction where two bromine atoms are introduced onto the aromatic ring at the positions ortho to the methyl group. This is achieved by reacting p-nitrotoluene with an excess of bromine (Br₂) in the presence of a catalyst, typically iron(III) bromide (FeBr₃), to yield the final product, 2,6-dibromo-4-nitrotoluene.[7]

It is important to note that the reaction conditions, such as temperature and reaction time, for each step need to be carefully controlled to ensure the desired product is obtained with a good yield.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis of 2,6-dibromo-4-nitrotoluene from benzene.

Caption: Logical workflow for the synthesis of 2,6-dibromo-4-nitrotoluene.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,6-dibromo-4-nitrotoluene [stenutz.eu]

- 3. 2,6-Dibromo-4-nitrotoluene, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,6-Dibromo-4-nitrotoluene, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2,6-Dibromo-4-nitrotoluene, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. brainly.com [brainly.com]

- 7. bartleby [bartleby.com]

Molecular Weight Determination of 1,3-dibromo-2-methyl-5-nitrobenzene

This document outlines the determination of the molecular weight for the compound 1,3-dibromo-2-methyl-5-nitrobenzene. The molecular formula for this compound is C₇H₅Br₂NO₂.[1][2] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Component Atomic Weights

The standard atomic weights for the elements present in the compound are detailed below. These values are based on internationally recognized standards.

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904[3][4][5] |

| Nitrogen | N | 14.007[6][7] |

| Oxygen | O | 15.999[8][9][10][11] |

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 2 | 79.904[3][4][5] | 159.808 |

| Nitrogen | N | 1 | 14.007[6][7] | 14.007 |

| Oxygen | O | 2 | 15.999[8][9][10][11] | 31.998 |

| Total | 294.930 |

Conclusion

The calculated molecular weight of this compound is 294.93 g/mol .[12] This value is consistent with the information available in chemical databases.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Dibromo-2-methyl-5-nitro-benzene | CAS 110127-07-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. byjus.com [byjus.com]

- 6. Nitrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Regioselectivity of Electrophilic Bromination of m-Nitrotoluene

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed during the electrophilic bromination of m-nitrotoluene. The directing effects of the methyl and nitro substituents are examined in detail to predict the major product isomers. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into the underlying principles governing electrophilic aromatic substitution reactions.

Introduction to Electrophilic Aromatic Substitution and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The regioselectivity of this reaction, or the position at which the electrophile substitutes, is significantly influenced by the nature of the substituents already present on the aromatic ring. These substituents can be broadly categorized as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions (ortho, meta, or para).

In the case of m-nitrotoluene, the benzene ring is substituted with both a methyl group (-CH3) and a nitro group (-NO2) in a meta-relationship. Understanding the interplay of the directing effects of these two groups is crucial for predicting the outcome of electrophilic bromination.

Directing Effects of Substituents in m-Nitrotoluene

The Methyl Group: An Activating Ortho-, Para-Director

The methyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[1][2] It directs incoming electrophiles to the ortho and para positions relative to itself. This directing effect is a consequence of two main factors:

-

Inductive Effect: The methyl group is electron-donating by induction, pushing electron density into the benzene ring and making it more nucleophilic.

-

Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the pi system of the benzene ring, further stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack.[1]

The Nitro Group: A Deactivating Meta-Director

Conversely, the nitro group is a strongly deactivating substituent, significantly slowing down the rate of electrophilic aromatic substitution.[3][4][5] It directs incoming electrophiles to the meta position. The deactivating and meta-directing nature of the nitro group stems from:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the ring inductively.

-

Resonance Effect: The nitro group withdraws electron density from the ring through resonance, particularly from the ortho and para positions, which are left with a partial positive charge. This makes these positions less susceptible to attack by an electrophile.[4]

Regioselectivity in the Electrophilic Bromination of m-Nitrotoluene

In m-nitrotoluene, the directing effects of the activating methyl group and the deactivating nitro group are in competition. The general rule of thumb in such cases is that the more activating group exerts the dominant influence on the position of substitution.[6]

The available positions for bromination on the m-nitrotoluene ring are C2, C4, C5, and C6. Let's analyze the directing effects at each position:

-

Position C2: Ortho to the methyl group and ortho to the nitro group. This position is activated by the methyl group but strongly deactivated by the nitro group.

-

Position C4: Para to the methyl group and ortho to the nitro group. This position is activated by the methyl group but strongly deactivated by the nitro group.

-

Position C5: Meta to the methyl group and meta to the nitro group. This position is not significantly influenced by the methyl group's directing effect and is the least deactivated position by the nitro group.

-

Position C6: Ortho to the methyl group and meta to the nitro group. This position is activated by the methyl group and less deactivated by the nitro group compared to the ortho and para positions relative to the nitro group.

Based on the dominant directing effect of the activating methyl group, the incoming electrophile will preferentially substitute at the positions ortho and para to it. This leads to the formation of 2-bromo-3-nitrotoluene, 4-bromo-3-nitrotoluene, and 6-bromo-3-nitrotoluene. Among these, steric hindrance at the C2 position, being flanked by both the methyl and nitro groups, may reduce the yield of the 2-bromo isomer. Therefore, the major products are expected to be 4-bromo-3-nitrotoluene and 6-bromo-3-nitrotoluene .

Quantitative Data on Product Distribution

| Possible Product | Position of Bromination | Directing Effects | Expected Yield |

| 4-Bromo-3-nitrotoluene | C4 (para to -CH3) | Activated by -CH3, Deactivated by -NO2 | Major Product |

| 6-Bromo-3-nitrotoluene | C6 (ortho to -CH3) | Activated by -CH3, Deactivated by -NO2 | Major Product |

| 2-Bromo-3-nitrotoluene | C2 (ortho to -CH3) | Activated by -CH3, Deactivated by -NO2, Sterically hindered | Minor Product |

| 5-Bromo-3-nitrotoluene | C5 (meta to -CH3) | Not directed by -CH3, Least deactivated by -NO2 | Minor Product |

Experimental Protocol for Electrophilic Bromination

The following is a general experimental protocol for the electrophilic bromination of an aromatic compound, which can be adapted for m-nitrotoluene.

Materials:

-

m-Nitrotoluene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-nitrotoluene in a suitable anhydrous solvent.

-

Add a catalytic amount of iron(III) bromide or iron filings to the flask.

-

From a dropping funnel, add a stoichiometric amount of bromine dissolved in the same anhydrous solvent dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.

-

The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography.

Visualizations

Reaction Mechanism of Electrophilic Bromination

Caption: Reaction mechanism for the electrophilic bromination of m-nitrotoluene.

Directing Effects on m-Nitrotoluene

Caption: Summary of directing effects and reactivity at different positions of m-nitrotoluene.

Conclusion

The regioselectivity of the electrophilic bromination of m-nitrotoluene is primarily governed by the activating, ortho-, para-directing methyl group, which overrides the deactivating, meta-directing effect of the nitro group. Consequently, the major products are the isomers resulting from bromination at the positions para and ortho to the methyl group, namely 4-bromo-3-nitrotoluene and 6-bromo-3-nitrotoluene. Steric hindrance may play a role in reducing the yield of the isomer brominated at the C2 position. This understanding of competing directing effects is essential for the rational design of synthetic routes involving polysubstituted aromatic compounds.

References

Spectroscopic Analysis of 1,3-dibromo-2-methyl-5-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 1,3-dibromo-2-methyl-5-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of the spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this guide utilizes predicted data to facilitate compound identification and characterization.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on computational algorithms and provide an expected spectroscopic profile for the compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Splitting Pattern | Integration | Assignment |

| 8.12 | d | 1H | H-4 |

| 7.95 | d | 1H | H-6 |

| 2.50 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz. d: doublet, s: singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 149.5 | C-5 |

| 141.0 | C-2 |

| 135.0 | C-6 |

| 130.0 | C-4 |

| 125.0 | C-1 |

| 120.0 | C-3 |

| 23.0 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz.

Table 3: Predicted IR Spectral Data for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2970-2850 | C-H stretch (aliphatic) |

| 1590-1575, 1475-1450 | C=C stretch (aromatic) |

| 1530-1500 | N-O asymmetric stretch (nitro group) |

| 1350-1330 | N-O symmetric stretch (nitro group) |

| 800-600 | C-Br stretch |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of solid organic compounds. These methods are standard procedures and would be applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.5-0.7 mL. The solution must be free of any particulate matter.

-

Instrumentation : The NMR tube is placed in the spectrometer's probe.

-

Data Acquisition :

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each carbon.[1]

-

The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

-

-

Data Processing :

-

The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation : The sample is brought into firm contact with the crystal using a pressure clamp.

-

Data Acquisition :

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then collected. The instrument measures the infrared light that is absorbed by the sample.

-

-

Data Processing : The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Another method for solid samples is the KBr pellet method.[2]

-

Sample Preparation : 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[2] This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

-

Instrumentation : The KBr pellet is placed in a sample holder in the path of the IR beam.

-

Data Acquisition : A background spectrum is typically run with an empty sample holder. The sample spectrum is then recorded.

-

Data Processing : The spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the relationship between the molecular structure and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between molecular structure and spectral data.

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-2-methyl-5-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,3-dibromo-2-methyl-5-nitrobenzene, a key chemical intermediate. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document, therefore, provides a framework for understanding and determining its solubility. It outlines the general principles governing the solubility of solid organic compounds and presents a detailed, standardized experimental protocol for solubility measurement. Furthermore, a logical diagram illustrates the key factors influencing the dissolution process. This guide serves as a foundational resource for researchers handling this compound, enabling them to systematically determine its solubility in solvents relevant to their specific applications.

Introduction to this compound

This compound (CAS No: 110127-07-6), with the molecular formula C₇H₅Br₂NO₂, is an aromatic compound featuring a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. Physical properties such as solubility are critical for its effective use in reaction setups, purification processes, and formulation development.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. The following table is presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | Data not available | Data not available |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available |

| e.g., Toluene | e.g., 25 | Data not available | Data not available |

| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available |

| e.g., Hexane | e.g., 25 | Data not available | Data not available |

Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is governed by several factors, summarized by the principle "like dissolves like."

-

Polarity of Solute and Solvent: The presence of a nitro group imparts some polarity to the molecule, while the dibrominated methylbenzene structure is largely nonpolar. Therefore, it is expected to have higher solubility in moderately polar to nonpolar solvents.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.

-

Pressure: For solid-liquid systems, pressure has a negligible effect on solubility.

-

Molecular Size and Shape: The relatively planar structure and molecular weight of the compound will influence its interaction with solvent molecules.

The interplay of these factors determines the extent to which this compound will dissolve in a given solvent.

Caption: Factors influencing the solubility of a solid compound in a liquid solvent.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

4.2. Experimental Workflow

The general workflow for determining solubility is depicted below.

Caption: Experimental workflow for the gravimetric determination of solubility.

4.3. Step-by-Step Procedure

-

Preparation: Add a known mass of the chosen organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is necessary.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporation dish. Gently evaporate the solvent using a stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the solid residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of supernatant withdrawn - Mass of residue) * 100

To express solubility in g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

4.4. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Conclusion

While published quantitative solubility data for this compound is currently lacking, this guide provides the necessary framework for researchers to determine this crucial physical property. By understanding the factors that influence solubility and following the detailed experimental protocol, scientists and drug development professionals can generate reliable data to support their research and development activities. The methodologies and principles outlined herein are fundamental to the successful handling and application of this and other solid organic compounds.

The Synthetic Versatility of Substituted Dibromo-nitrobenzenes: A Technical Guide to Their Applications

Researchers, scientists, and professionals in drug development are increasingly turning to substituted dibromo-nitrobenzene compounds as versatile building blocks for a wide array of applications, from life-saving pharmaceuticals to cutting-edge organic electronics. The unique arrangement of nitro and bromo substituents on the benzene ring provides a powerful platform for complex molecular engineering, enabling the synthesis of novel compounds with significant biological activity and material properties.

Substituted dibromo-nitrobenzenes are key intermediates in the synthesis of a diverse range of molecules, including kinase inhibitors for cancer therapy, potent agrochemicals, and efficient emitters for Organic Light-Emitting Diodes (OLEDs). The reactivity of the bromine atoms, coupled with the directing and electron-withdrawing effects of the nitro group, allows for selective and high-yield transformations, making these compounds a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of key synthetic and biological pathways.

Pharmaceutical Applications: Engineering Kinase Inhibitors

Substituted dibromo-nitroanilines, readily derived from their dibromo-nitrobenzene precursors, are a critical scaffold in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and proliferation. The dibromo-nitroaniline core allows for the strategic introduction of various functional groups to optimize binding affinity and selectivity for the target kinase.

Quantitative Data: Anticancer Activity of N-Substituted 2-Nitroaniline Derivatives

The following table summarizes the in vitro anticancer activity of selected N-substituted 2-nitroaniline derivatives, demonstrating the impact of substitution on their cytotoxic potency.

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | 4-Methylphenyl | HCT116 | 0.0059 |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |

| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |

| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |

Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted dibromo-nitrobenzene with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

-

1,4-Dibromo-2-nitrobenzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add 1,4-dibromo-2-nitrobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Signaling Pathway: The Akt/mTOR Pathway

Many kinase inhibitors derived from dibromo-nitrobenzene precursors target key signaling pathways involved in cancer cell growth and survival, such as the Akt/mTOR pathway.

Caption: The Akt/mTOR signaling pathway and the inhibitory point of a kinase inhibitor.

Materials Science: Building Blocks for Organic Electronics

In the realm of materials science, substituted dibromo-nitrobenzenes are valuable precursors for the synthesis of organic semiconductors used in OLEDs. The ability to introduce different aromatic and heterocyclic groups via cross-coupling reactions allows for the fine-tuning of the electronic properties of the final materials, leading to enhanced quantum efficiency and device stability.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The yield of Suzuki-Miyaura coupling reactions is highly dependent on the electronic nature of the substituents on the boronic acid.

| Arylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |

| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 4-CF₃ (electron-withdrawing) | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 78 |

Experimental Protocol: Synthesis of an OLED Emitter Precursor

This protocol describes the synthesis of a biaryl compound, a common core for phosphorescent emitters in OLEDs, starting from a dibromo-nitrobenzene.

Materials:

-

1,3-Dibromo-5-nitrobenzene (1.0 equiv)

-

Carbazole-9-ylphenylboronic acid (2.2 equiv)

-

Pd₂(dba)₃ (0.05 equiv)

-

SPhos (0.1 equiv)

-

K₃PO₄ (3.0 equiv)

-

Toluene/H₂O (10:1)

Procedure:

-

In a glovebox, combine 1,3-dibromo-5-nitrobenzene, carbazole-9-ylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vial.

-

Add the degassed toluene/water solvent mixture.

-

Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain the desired dicarbazolyl-nitrobenzene derivative.

Experimental Workflow: Multi-Step Synthesis of an OLED Emitter

The synthesis of complex organic molecules for OLEDs often involves a multi-step workflow.

Caption: A generalized workflow for the synthesis of an OLED emitter.

Agrochemical Applications: Precursors for Herbicides and Pesticides

The unique substitution patterns of dibromo-nitrobenzene derivatives make them valuable intermediates in the production of agrochemicals. The presence of bromine and nitro groups can enhance the biological activity and stability of the final products, leading to more effective herbicides and pesticides.

Experimental Protocol: Synthesis of a Herbicide Intermediate

This protocol outlines the reduction of a dibromo-nitrobenzene to a dibromoaniline, a common intermediate in the synthesis of various herbicides.

Materials:

-

1,4-Dibromo-2-nitrobenzene (1.0 equiv)

-

Iron powder (3.0 equiv)

-

Ammonium chloride (0.5 equiv)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend 1,4-dibromo-2-nitrobenzene in a mixture of ethanol and water (4:1 v/v).

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and stir vigorously for 4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a bed of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 2,5-dibromoaniline.

-

The product can be further purified by recrystallization or column chromatography.

The diverse reactivity and accessibility of substituted dibromo-nitrobenzene compounds ensure their continued importance in the development of new technologies and therapies. The ability to precisely tailor their molecular structure opens up a vast chemical space for the discovery of novel compounds with enhanced performance and biological activity. As research in these fields progresses, the demand for these versatile building blocks is expected to grow, further driving innovation in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Safety and Handling of 1,3-Dibromo-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,3-dibromo-2-methyl-5-nitrobenzene, a key aromatic intermediate in various synthetic applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally similar chemicals to provide a thorough overview of its properties, associated hazards, and best practices for its safe handling, storage, and disposal.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a nitro group.[1] This substitution pattern dictates its reactivity, making it a versatile substrate for nucleophilic and electrophilic substitution reactions.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,6-Dibromo-4-nitrotoluene | [2] |

| CAS Number | 110127-07-6 | [2][3] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2][3] |

| Molecular Weight | 294.93 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 55 °C | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Hazard Identification and GHS Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

It is prudent to handle this compound with the assumption that it is hazardous.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling the compound.[6]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10][11][12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[10][11][13]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][11][13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11][12]

Fire and Explosion Hazards

-

Flammability: The compound is a combustible solid.[3]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[12]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen halides.[4]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid creating dust.

-

Containment and Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with a suitable solvent and then with soap and water.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[14] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for halogenated aromatic compounds.[14][15]

Experimental Protocols

General Synthetic Approach: Electrophilic Nitration

A plausible synthetic route to this compound involves the electrophilic nitration of a suitable dihalogenated toluene precursor.[16][17] The following is a general protocol based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

-

Precursor (e.g., a dibromomethylbenzene)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a controlled temperature (typically 0-5 °C using an ice bath), slowly add the precursor to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the low temperature and stir the reaction mixture for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Note: This is a generalized procedure. The specific stoichiometry, reaction time, temperature, and purification method will need to be determined for the synthesis of this compound.

Visual Representations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Dibromo-2-methyl-5-nitro-benzene | CAS 110127-07-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound 110127-07-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. hsa.ie [hsa.ie]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

- 12. fishersci.com [fishersci.com]

- 13. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. BROMINE [training.itcilo.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Selective Mono-Arylation of 1,3-Dibromo-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective mono-arylation of 1,3-dibromo-2-methyl-5-nitrobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple functional groups that allow for sequential and site-selective modifications. The protocols outlined herein are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a comprehensive guide for the synthesis of mono-arylated derivatives.

Introduction

This compound is a key intermediate for the synthesis of complex organic molecules. The presence of two bromine atoms at the C1 and C3 positions, a methyl group at C2, and a strong electron-withdrawing nitro group at C5 offers a unique platform for regioselective functionalization. The electronic and steric environment of the two bromine atoms allows for selective mono-arylation, providing a valuable handle for subsequent chemical transformations. This document focuses on three widely used palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Data Presentation: Comparative Performance of Mono-Arylation Reactions

The following table summarizes representative reaction conditions and expected outcomes for the selective mono-arylation of this compound. The data is compiled from analogous reactions on structurally similar di-halo-nitroaromatic compounds and serves as a guideline for achieving high selectivity and yield.

| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >95:5 |

| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 82 | >95:5 |

| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 90 | >98:2 |

| 4 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 110 | 24 | 78 | >95:5 |

| 5 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 60 | 8 | 92 | >98:2 |

| 6 | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | - | Et₃N/CuI | DMF | 25 | 12 | 88 | >95:5 |

Experimental Protocols

The following are detailed protocols for the selective mono-arylation of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a mono-arylated product.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask and standard glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Add a degassed 4:1 mixture of toluene and deionized water (10 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

Protocol 2: Selective Mono-Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.[1]

Materials:

-

This compound

-

Amine (e.g., morpholine) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube and standard glassware

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

-

Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

-

Add the amine (1.2 mmol) via syringe.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 3: Selective Mono-Sonogashira Coupling

This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene) (1.1 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Schlenk flask and standard glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-alkynylated product.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the selective mono-arylation of this compound.

Caption: General experimental workflow for selective mono-arylation.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1,3-dibromo-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1,3-dibromo-2-methyl-5-nitrobenzene. This versatile reaction allows for the selective formation of carbon-nitrogen (C-N) bonds, yielding either mono- or di-aminated products, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions and provide guidance on achieving desired selectivity.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[1][3] The substrate, this compound, presents an interesting case for this transformation due to the presence of two bromine atoms with different steric and electronic environments, as well as an electron-withdrawing nitro group. This allows for the potential of selective mono-amination or exhaustive di-amination, depending on the reaction conditions.[4]

The bromine atom at the C1 position is flanked by a methyl group, making it more sterically hindered than the bromine at the C3 position. Conversely, both bromine atoms are meta to the strongly electron-withdrawing nitro group, which activates them towards oxidative addition to the palladium catalyst. By carefully selecting the palladium precursor, ligand, base, and reaction stoichiometry, one can favor the formation of either the mono- or di-aminated product. Bulky phosphine ligands are often employed to promote mono-arylation selectivity.[4]

Data Presentation

The following tables summarize typical reaction conditions for achieving selective mono-amination and di-amination of this compound. These conditions are based on protocols for structurally similar dihaloarenes and electron-deficient aryl halides. Optimization may be required for specific amine coupling partners.

Table 1: Reaction Conditions for Selective Mono-amination

| Parameter | Condition |

| Substrate | This compound |

| Amine | 1.0 - 1.2 equivalents |

| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |

| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) |

| Base | NaOtBu (1.2-1.5 equivalents) or Cs₂CO₃ (2.0 equivalents) |

| Solvent | Toluene or Dioxane (anhydrous) |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Expected Major Product | 3-Amino-1-bromo-2-methyl-5-nitrobenzene |

Table 2: Reaction Conditions for Di-amination

| Parameter | Condition |

| Substrate | This compound |

| Amine | 2.2 - 2.5 equivalents |

| Palladium Precursor | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (4-10 mol%) |

| Ligand | Xantphos (4-10 mol%) or BrettPhos (4-10 mol%) |

| Base | NaOtBu (2.5 - 3.0 equivalents) |

| Solvent | Toluene or Dioxane (anhydrous) |

| Temperature | 100-120 °C |

| Reaction Time | 24-48 hours |

| Expected Product | 1,3-Diamino-2-methyl-5-nitrobenzene derivative |

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective Mono-amination of this compound

This protocol aims for the selective reaction at the less sterically hindered C3 position.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, or a primary alkylamine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and XPhos (0.02-0.04 mmol, 2-4 mol%).

-

Add NaOtBu (1.2-1.5 mmol).

-

Add anhydrous toluene (5-10 mL) via syringe.

-

Add the amine (1.0-1.2 mmol) to the reaction mixture.

-

Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Protocol 2: Di-amination of this compound

This protocol is designed for the exhaustive amination at both C1 and C3 positions.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, or a primary alkylamine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous dioxane

-

Anhydrous ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02-0.05 mmol, 2-5 mol%), and Xantphos (0.04-0.10 mmol, 4-10 mol%).

-

Add NaOtBu (2.5-3.0 mmol).

-

Add anhydrous dioxane (10-15 mL) via syringe.

-

Add the amine (2.2-2.5 mmol) to the reaction mixture.

-

Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 24-48 hours), cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the di-aminated product.

Visualizations

References

Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group

For researchers, scientists, and drug development professionals, the chemoselective reduction of a nitro group to a primary amine is a critical transformation in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The primary challenge lies in achieving this reduction with high efficiency and selectivity in the presence of other reducible functional groups. This document provides a comprehensive overview of various methods, their applications, and detailed experimental protocols.

Introduction

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions is paramount to avoid the undesired reduction of other sensitive moieties such as halogens, carbonyls, esters, nitriles, and alkenes. The most common strategies for chemoselective nitro group reduction include catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Decision-Making Workflow for Reagent Selection

The selection of an appropriate reducing agent is dictated by the other functional groups present in the molecule. The following diagram illustrates a decision-making workflow to guide the choice of reagents for the chemoselective reduction of a nitro group.

Caption: Decision workflow for selecting a chemoselective nitro reduction reagent.

Comparative Data of Common Reduction Methods

The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.

| Reducing System | Hydrogen Source | Typical Solvents | Yield (%) | Selectivity & Notes |

| Catalytic Hydrogenation | ||||

| H₂, Pd/C | H₂ gas | Ethanol, Methanol, EtOAc | >90 | Highly efficient but can reduce alkenes, alkynes, benzyl ethers, and cause dehalogenation.[1][2] |

| H₂, Raney Ni | H₂ gas | Methanol, Ethanol | 85-95 | Preferred over Pd/C to prevent dehalogenation of aryl halides (Cl, Br, I).[1][3] |

| H₂, Pt/C (sulfided) | H₂ gas | Acetonitrile, THF | 80-95 | Excellent for preserving halogens, even activated heteroaryl halides.[1][4] |

| Transfer Hydrogenation | ||||

| Pd/C, Ammonium formate | HCOONH₄ | Methanol, Ethanol | 85-95 | Milder conditions than H₂ gas. Optimization may be needed to preserve sensitive groups like alkenes.[1] |

| Pd/C or Pt/C, 1,4-cyclohexadiene | 1,4-cyclohexadiene | Various | >90 | Rapid reactions, often complete within minutes with microwave heating. Pt/C is effective for substrates with labile halogens.[5] |

| Fe/CaCl₂ | Transfer Hydrogenation | Water | >90 | Tolerates halides, carbonyls, aldehydes, nitriles, and esters.[6] |

| Metal-Mediated Reductions | ||||

| Fe, NH₄Cl | Proton source from NH₄Cl/H₂O | Ethanol/Water, Methanol/Water | 80-95 | A classic, robust, and highly chemoselective method.[1][7] |

| SnCl₂·2H₂O | Electron donor | Ethanol, Ethyl Acetate | 85-95 | Mild and highly selective for nitro groups over carbonyls and nitriles.[1][3] |

| Zn, AcOH | Electron donor | Acetic Acid | 80-90 | Mild method for reducing nitro groups in the presence of other reducible groups.[3] |

| Other Methods | ||||

| Sodium Dithionite (Na₂S₂O₄) | Electron donor | Water, Dioxane/Water | 80-95 | Economical, metal-free alternative. Tolerates aldehydes, ketones, esters, and halogens.[1][8] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for a typical chemoselective nitro group reduction experiment.

Caption: General experimental workflow for nitro group reduction.

Protocol 1: Reduction using Fe/NH₄Cl

This method is robust and highly chemoselective, making it suitable for a wide range of substrates.[7]

Materials:

-

Aromatic nitro compound

-

Iron powder (<10 μm)

-

Ammonium chloride (NH₄Cl)

-

Ethanol or Methanol

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitro compound (1 equivalent) in a mixture of ethanol or methanol and water (e.g., 4:1 v/v).

-

To this solution, add ammonium chloride (5 equivalents) and iron powder (5 equivalents).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate or dichloromethane and water.

-

Carefully add a saturated solution of sodium bicarbonate to basify the aqueous layer.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or crystallization if necessary.

Protocol 2: Reduction using SnCl₂·2H₂O

This is a mild and highly selective method, particularly effective for substrates containing carbonyl groups.[1]

Materials:

-

Aromatic nitro compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl acetate

-

5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the aromatic nitro compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add SnCl₂·2H₂O (5 equivalents) to the solution.

-

Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

-

Allow the reaction mixture to cool to room temperature and then pour it into ice.

-

Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[1]

-

Extract the aqueous layer with ethyl acetate (3 times).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method avoids the use of high-pressure hydrogen gas and is often effective under mild conditions.[1]

Materials:

-

Aromatic nitro compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol or Ethanol

Procedure:

-

To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol in a round-bottom flask, add ammonium formate (3-5 equivalents).

-

Carefully add 10% Pd/C (5-10 mol % by weight) to the mixture.[1]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often exothermic.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate to obtain the product.

-

Purify if necessary.

Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)

This is an economical, metal-free method that is highly chemoselective and tolerates a variety of functional groups.[8]

Materials:

-

Aromatic nitro compound

-

Sodium dithionite (Na₂S₂O₄)

-

Solvent system (e.g., Dioxane/water, Methanol/water)

-

Ethyl acetate

-

Saturated brine solution

Procedure:

-

Dissolve the aromatic nitro compound (1 equivalent) in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of sodium dithionite (4 equivalents) in water.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[8]

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[8]

-

Combine the organic extracts and wash with a saturated brine solution.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting amine as required.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Utilization of 1,3-Dibromo-2-methyl-5-nitrobenzene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,3-dibromo-2-methyl-5-nitrobenzene as a versatile starting material for the preparation of key pharmaceutical intermediates. The strategic positioning of its functional groups—two bromine atoms amenable to cross-coupling reactions and a nitro group that can be readily reduced to an amine—renders it a valuable building block in medicinal chemistry. This document outlines detailed protocols for the transformation of this compound into a core intermediate, 3,5-dibromo-4-methylaniline, and its subsequent potential application in the synthesis of kinase inhibitors.

Overview of Synthetic Transformations